Ipidacrine hydrochloride hydrate

Catalog No.
S623535
CAS No.
118499-70-0
M.F
C12H19ClN2O
M. Wt
242.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipidacrine hydrochloride hydrate

CAS Number

118499-70-0

Product Name

Ipidacrine hydrochloride hydrate

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

InChI

InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2

InChI Key

SBTIBNSPYUUNGA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl

Studies on Alzheimer's Disease

Ipidacrine was initially investigated as a potential treatment for Alzheimer's disease due to its ability to increase acetylcholine levels in the brain. Some early studies showed modest improvements in cognitive function and daily living activities in patients with mild to moderate Alzheimer's disease []. However, larger and more rigorous studies failed to replicate these findings, and the drug was not found to be effective in slowing the progression of the disease []. Due to these results, ipidacrine is not currently used as a treatment for Alzheimer's disease.

Exploring Mechanisms of Action

Despite not being a viable treatment for Alzheimer's disease, research on ipidacrine continues to explore its mechanisms of action and potential benefits in other contexts. Studies suggest that ipidacrine may have additional effects beyond inhibiting cholinesterase, such as modulating neuroinflammation and protecting nerve cells from damage [, ]. These findings warrant further investigation to understand how these mechanisms might contribute to potential therapeutic effects.

Potential Applications in Other Neurological Conditions

Based on its proposed mechanisms of action beyond cholinesterase inhibition, ipidacrine is being explored as a potential treatment for other neurological conditions. Some ongoing research areas include:

  • Lewy body dementia: Early studies suggest ipidacrine may improve cognitive function and motor symptoms in patients with Lewy body dementia. However, more research is needed to confirm these findings and determine its long-term efficacy and safety.
  • Stroke: Animal studies suggest ipidacrine may improve neurological recovery after stroke by promoting nerve cell growth and protecting brain tissue. However, clinical trials are needed to evaluate its effectiveness and safety in human stroke patients.

Ipidacrine hydrochloride hydrate is a pharmaceutical compound primarily used for treating memory dysfunctions, learning disabilities, and dementia, including Alzheimer's disease. It acts as a reversible inhibitor of acetylcholinesterase, thereby enhancing cholinergic neurotransmission in the central nervous system. The compound has a molecular formula of C12H19ClN2OC_{12}H_{19}ClN_{2}O and a molecular weight of approximately 242.745 g/mol . It appears as a white to off-white solid and is slightly soluble in water and dimethyl sulfoxide .

Ipidacrine hydrochloride hydrate acts as a cholinesterase inhibitor. It reversibly binds to cholinesterase enzymes, preventing them from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which may improve cognitive function in certain conditions [].

: Key reactions may include alkylation and cyclization processes to form the core structure of ipidacrine.
  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, often achieved by reacting ipidacrine with hydrochloric acid in an aqueous solution.
  • Specific synthetic routes can vary based on desired purity and yield but generally follow these principles.

    Ipidacrine exhibits significant biological activity, particularly in enhancing cognitive functions and neuromuscular transmission. Its pharmacological effects include:

    • Improved Memory: It has been shown to enhance memory and cognitive functions in various animal models.
    • Neuromuscular Transmission: The compound facilitates neuromuscular transmission by enhancing the effects of neurotransmitters like acetylcholine, epinephrine, serotonin, histamine, and oxytocin .
    • Antitumor Effects: Preliminary studies suggest potential antitumor properties, although further research is required to establish this effect definitively .

    Ipidacrine hydrochloride hydrate is primarily used in:

    • Cognitive Disorders: Treatment of Alzheimer's disease and other forms of dementia.
    • Neuromuscular Disorders: Management of conditions that impair neuromuscular transmission.
    • Research: Studied for its potential applications in enhancing cognitive function and as a therapeutic agent in neurodegenerative diseases.

    Studies on ipidacrine's interactions with other compounds have revealed its potential synergistic effects when combined with other cholinergic agents or drugs targeting different pathways in neurodegeneration. Notably:

    • Cholinergic Agents: Co-administration may enhance therapeutic outcomes for cognitive impairments.
    • Safety Profile: Preclinical studies indicate that ipidacrine does not exhibit teratogenic or carcinogenic properties, making it relatively safe for use in targeted populations .

    Ipidacrine hydrochloride hydrate shares similarities with several other compounds that also act as cholinesterase inhibitors or have neuroprotective effects. Here are some notable comparisons:

    Compound NameMechanism of ActionPrimary UseUnique Features
    DonepezilAcetylcholinesterase inhibitorAlzheimer's diseaseSelective for brain acetylcholinesterase
    RivastigmineReversible inhibitorAlzheimer's diseaseAlso inhibits butyrylcholinesterase
    GalantamineCompetitive inhibitorAlzheimer's diseaseEnhances nicotinic receptor activity
    TacrineAcetylcholinesterase inhibitorAlzheimer's diseaseFirst drug approved for Alzheimer's

    Uniqueness of Ipidacrine

    Ipidacrine's unique profile lies in its dual mechanism of action—blocking potassium channels while inhibiting acetylcholinesterase—providing additional benefits in neuromuscular transmission enhancement not seen in many other similar compounds .

    UNII

    OV96AIK79Q

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    KEGG Target based Classification of Drugs

    Enzymes
    Hydrolases (EC3)
    Carboxylic-ester hydrolases [EC:3.1.1.-]
    ACHE [HSA:43] [KO:K01049]

    Pictograms

    Irritant

    Corrosive;Irritant

    Other CAS

    118499-70-0

    Wikipedia

    Ipidacrine hydrochloride monohydrate

    Dates

    Modify: 2023-08-15

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